molecular formula C13H13F3O2 B6619705 Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate CAS No. 2241138-40-7

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate

Cat. No.: B6619705
CAS No.: 2241138-40-7
M. Wt: 258.24 g/mol
InChI Key: VCBBPVCZTUXWNA-VHSXEESVSA-N
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Description

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate is a chemical compound with the molecular formula C13H13F3O2 and a molecular weight of 258.24 g/mol This compound is known for its unique structural features, which include a cyclopropane ring and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with 2-(trifluoromethyl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through techniques such as column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often incorporating automated systems for reaction monitoring and product purification. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products generated during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity to target proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-[2-(Trifluoromethyl)phenyl]acetate
  • Ethyl 2-[2-(Trifluoromethyl)phenyl]propanoate
  • Ethyl 2-[2-(Trifluoromethyl)phenyl]butanoate

These compounds share the trifluoromethylphenyl group but differ in the structure of the carbon chain attached to the ester group. The presence of the cyclopropane ring in this compound distinguishes it from these analogs, providing unique chemical and biological properties .

Properties

IUPAC Name

ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c1-2-18-12(17)10-7-9(10)8-5-3-4-6-11(8)13(14,15)16/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBBPVCZTUXWNA-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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